Ethyl 2-[(5-nitro-2-piperidin-1-ylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Ethyl 2-[(5-nitro-2-piperidin-1-ylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a benzothiophene-based derivative characterized by a fused bicyclic core, an ethyl ester group at position 3, and a benzamide substituent at position 2. The benzamide moiety features a nitro group at position 5 and a piperidinyl group at position 2, contributing to its unique electronic and steric properties. This compound belongs to a class of heterocyclic molecules widely studied for their biological activities, including antimicrobial, anticancer, and enzyme-modulating effects .
Properties
IUPAC Name |
ethyl 2-[(5-nitro-2-piperidin-1-ylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S/c1-2-31-23(28)20-16-8-4-5-9-19(16)32-22(20)24-21(27)17-14-15(26(29)30)10-11-18(17)25-12-6-3-7-13-25/h10-11,14H,2-9,12-13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBJECUMTUFBKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80386955 | |
| Record name | ethyl 2-[(5-nitro-2-piperidin-1-ylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80386955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5930-62-1 | |
| Record name | ethyl 2-[(5-nitro-2-piperidin-1-ylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80386955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(5-nitro-2-piperidin-1-ylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.
Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group is introduced via a nitration reaction, where a benzene derivative is treated with a nitrating agent such as nitric acid.
Attachment of the Piperidine Ring: The piperidine ring is attached through a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This often includes the use of catalysts, high-throughput reactors, and continuous flow processes to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The piperidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkyl halides, and other electrophiles.
Major Products Formed
Amino Derivatives: Reduction of the nitro group forms amino derivatives.
Hydrogenated Products: Reduction of the benzothiophene core can lead to hydrogenated products.
Substituted Piperidine Derivatives: Substitution reactions yield various substituted piperidine derivatives.
Scientific Research Applications
Antipsychotic Activity
Research indicates that compounds similar to Ethyl 2-[(5-nitro-2-piperidin-1-ylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate may exhibit antipsychotic properties. The presence of the piperidine ring is crucial as it interacts with neurotransmitter systems involved in mood regulation and psychosis. Preliminary studies show that modifications of piperidine derivatives can lead to enhanced activity against psychotic disorders .
Neurotransmitter Modulation
The compound's structure suggests it may influence neurotransmitter uptake mechanisms. Specifically, derivatives of this compound have been investigated for their ability to inhibit glycine uptake, which is relevant in treating conditions like schizophrenia and other mood disorders . This modulation could provide a therapeutic pathway for developing new antidepressants or anxiolytics.
Antitumor Potential
There is emerging evidence that compounds with similar structures possess cytotoxic effects against various cancer cell lines. The benzothiophene moiety has been associated with anticancer activity due to its ability to interfere with cellular proliferation pathways . Further research is needed to establish specific mechanisms of action and efficacy in vivo.
Case Study 1: Antipsychotic Efficacy
In a study evaluating the antipsychotic effects of piperidine derivatives, this compound was tested against standard antipsychotic medications. Results indicated that this compound demonstrated comparable efficacy in reducing psychotic symptoms in rodent models while exhibiting a favorable side effect profile .
Case Study 2: Neurotransmitter Interaction
A recent pharmacological study assessed the impact of the compound on glycine receptor activity. The findings suggested that this compound effectively inhibited glycine uptake in neuronal cultures, supporting its potential as a therapeutic agent for neurological disorders .
Mechanism of Action
The mechanism of action of Ethyl 2-[(5-nitro-2-piperidin-1-ylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s nitrobenzoyl group is believed to play a key role in its binding affinity and specificity. The piperidine ring and benzothiophene core contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound is compared to structurally related benzothiophene derivatives, focusing on substituent variations and their impact on properties.
Table 1: Key Structural and Functional Comparisons
| Compound Name/Class | Substituents/Features | Biological Activity/Properties | Reference |
|---|---|---|---|
| Ethyl 2-[(4-methoxybenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | 4-methoxybenzoyl group, methyl substituent at position 5 | Antimicrobial, anticancer activities due to methoxy group enhancing lipophilicity | |
| Ethyl 4-methyl-2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | Phenylcarbamothioyl group, methyl substituent | Unique target interactions via thiourea moiety; potential enzyme inhibition | |
| Ethyl 2-[(3-nitrobenzoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | 3-nitrobenzoyl group, ethyl substituent at position 6 | Enhanced reactivity due to nitro group at position 3; structural analogs show varied binding affinities | |
| Ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate | 4-nitrobenzoyl group, phenyl substituent at position 5 | Higher electrophilicity from nitro group; improved solubility in polar solvents | |
| Thienopyrimidine derivatives | Pyrimidine ring fused to thiophene | Divergent biological activity (e.g., kinase inhibition) due to extended aromatic system |
Key Differentiators of the Target Compound
- Nitro Group Position : The 5-nitro substitution on the benzoyl ring (vs. 3- or 4-nitro in analogs) may alter electronic distribution, influencing redox properties and target binding .
- Benzothiophene Core: The tetrahydrobenzothiophene scaffold provides rigidity and planar geometry, contrasting with thienopyrimidines (more polarizable) or thiazole derivatives (smaller ring system) .
Biological Activity
Ethyl 2-[(5-nitro-2-piperidin-1-ylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (commonly referred to as compound 1) is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article aims to synthesize current research findings regarding its biological activity, including its mechanisms of action, efficacy in various models, and potential therapeutic applications.
Molecular Formula: C23H27N3O5S
Molecular Weight: 431.55 g/mol
Boiling Point: 605ºC at 760 mmHg
Density: 1.311 g/cm³
LogP: 5.61020
These properties suggest that compound 1 has a relatively high lipophilicity, which may influence its absorption and distribution in biological systems.
Antitumor Activity
Recent studies have demonstrated that compound 1 exhibits significant antitumor activity against various cancer cell lines. In particular, it has been shown to induce apoptosis in breast cancer cells (MCF-7), with an IC50 value ranging from 23.2 μM to 49.9 μM for different derivatives tested . The induction of apoptosis was confirmed through assays measuring early and late apoptotic cell populations. For instance, treatment with compound 1 resulted in:
- Early Apoptosis (AV+/PI−): 8.73% (2.3 times higher than control)
- Late Apoptosis (AV+/PI+): 18.13% (6.6 times higher than control)
- Necrosis: Increased by 1.89-fold compared to untreated controls .
These findings highlight the compound's potential as a chemotherapeutic agent.
Neuropharmacological Effects
Compounds similar to this compound have been investigated for their effects on neurotransmitter systems. Specifically, piperidine derivatives are known to interact with acetylcholine receptors and may exhibit neuroprotective effects by modulating neurotransmission . The presence of the nitro group in the structure may enhance these properties by influencing receptor binding affinity.
Study on Antitumor Efficacy
A comprehensive study evaluated the antitumor efficacy of several derivatives of compound 1 against human cancer cell lines, including HT-29 (colon cancer) and TK-10 (renal cancer). The results indicated that compounds with structural similarities to compound 1 displayed moderate to potent antitumor activity, with some derivatives achieving IC50 values below 50 μM , indicating strong potential for further development as anticancer agents .
Assessment of Toxicity
In addition to efficacy studies, the toxicity profile of compound 1 was assessed in vivo using murine models. The data indicated that while effective in reducing tumor burden, compound 1 also exhibited some hepatotoxicity at higher doses. However, liver enzyme levels returned to near-normal ranges following cessation of treatment, suggesting a reversible toxicity profile .
Summary of Biological Activities
| Activity Type | Efficacy Level | IC50 Range (μM) | Notes |
|---|---|---|---|
| Antitumor | Significant | 23.2 - 49.9 | Induces apoptosis in MCF-7 cells |
| Neuropharmacological | Moderate | Not specified | Potential modulation of ACh receptors |
| Toxicity | Reversible at high doses | Not specified | Liver enzyme levels normalize post-treatment |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
